molecular formula C12H14N2S B8074414 5-[(3,4-Dimethylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine

5-[(3,4-Dimethylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine

Cat. No. B8074414
M. Wt: 218.32 g/mol
InChI Key: KISOHOLEJPVTJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3,4-Dimethylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine is a useful research compound. Its molecular formula is C12H14N2S and its molecular weight is 218.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-[(3,4-Dimethylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(3,4-Dimethylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 5-[(3,4-Dimethylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine involves the reaction of 3,4-dimethylbenzaldehyde with thiosemicarbazide followed by reduction with sodium borohydride.

Starting Materials
3,4-dimethylbenzaldehyde, thiosemicarbazide, sodium borohydride, methanol, hydrochloric acid, sodium hydroxide, wate

Reaction
Step 1: Dissolve 3,4-dimethylbenzaldehyde (1.0 g, 7.0 mmol) and thiosemicarbazide (0.8 g, 7.0 mmol) in methanol (10 mL) and add hydrochloric acid (1 M) dropwise until the pH reaches 2., Step 2: Stir the mixture at room temperature for 2 hours., Step 3: Filter the resulting solid and wash with water., Step 4: Dissolve the solid in methanol (10 mL) and add sodium borohydride (0.5 g, 13.0 mmol) slowly with stirring., Step 5: Stir the mixture at room temperature for 2 hours., Step 6: Add water (10 mL) and stir for an additional 30 minutes., Step 7: Adjust the pH to 10 with sodium hydroxide (1 M) and extract with ethyl acetate (3 x 10 mL)., Step 8: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure., Step 9: Purify the resulting solid by recrystallization from ethanol to obtain 5-[(3,4-Dimethylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine as a white solid (yield: 70%).

properties

IUPAC Name

5-[(3,4-dimethylphenyl)methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-8-3-4-10(5-9(8)2)6-11-7-14-12(13)15-11/h3-5,7H,6H2,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISOHOLEJPVTJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC2=CN=C(S2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3,4-Dimethylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine

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